2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide
CAS No.: 1172543-69-9
Cat. No.: VC11950029
Molecular Formula: C22H22ClN7O3
Molecular Weight: 467.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172543-69-9 |
|---|---|
| Molecular Formula | C22H22ClN7O3 |
| Molecular Weight | 467.9 g/mol |
| IUPAC Name | 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C22H22ClN7O3/c1-12-4-6-13(7-5-12)20-27-22(33-29-20)18-19(24)30(28-21(18)25-2)11-17(31)26-15-10-14(23)8-9-16(15)32-3/h4-10H,11,24H2,1-3H3,(H,25,28)(H,26,31) |
| Standard InChI Key | RPRAFGQPZGSKAY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=C(C=CC(=C4)Cl)OC)N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=C(C=CC(=C4)Cl)OC)N |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s structure (C₂₂H₂₂ClN₇O₃, MW 467.9 g/mol) features three distinct heterocyclic systems :
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Pyrazole Core: A 1H-pyrazole ring substituted at positions 3 and 5 with methylamino and amino groups, respectively.
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Oxadiazole Moiety: A 1,2,4-oxadiazol-5-yl group linked to the pyrazole’s 4-position, which is further substituted with a 4-methylphenyl group.
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Acetamide Side Chain: An N-(5-chloro-2-methoxyphenyl)acetamide group attached to the pyrazole’s 1-position.
The IUPAC name, 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide, reflects this arrangement .
Table 1: Key Molecular Properties
Spectroscopic and Computational Data
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3D Conformation: PubChem’s interactive model reveals a planar oxadiazole ring and a twisted acetamide side chain, suggesting potential steric hindrance in target binding .
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LogP: Predicted at 3.2 (PubChem), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Synthetic Analogues
Structural Analogues
A closely related analogue, 2-[5-amino-3-(methylamino)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide (CAS 1171766-65-6), replaces the 5-chloro-2-methoxyphenyl group with a 4-chlorophenyl moiety, reducing molecular weight to 437.9 g/mol . This modification highlights the role of substituent positioning in modulating solubility and target affinity .
Challenges and Future Directions
Solubility and Bioavailability
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Aqueous Solubility: <10 µg/mL (predicted), necessitating prodrug strategies or formulation with surfactants .
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Metabolic Stability: Cytochrome P450 3A4-mediated oxidation of the methylamino group poses a risk of rapid clearance.
Research Priorities
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In Vivo Efficacy Studies: Validation of BACE1 inhibition in transgenic mouse models.
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SAR Optimization: Exploration of electron-withdrawing substituents on the oxadiazole ring to enhance potency.
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Cocrystallization Studies: Structural resolution of the compound bound to c-Met or BACE1.
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